N,5-dimethylpiperidine-3-carboxamide
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Overview
Description
N,5-dimethylpiperidine-3-carboxamide is a chemical compound with the molecular formula C8H16N2O. It is a derivative of piperidine, a six-membered heterocyclic amine. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,5-dimethylpiperidine-3-carboxamide typically involves the reaction of piperidine derivatives with appropriate reagents under controlled conditions. One common method includes the reaction of 5-methylpiperidine with a carboxylating agent, followed by methylation of the nitrogen atom . The reaction conditions often involve the use of solvents such as dichloromethane or ethanol and catalysts like palladium or rhodium .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the use of automated systems to control temperature, pressure, and reaction time, optimizing the production efficiency .
Chemical Reactions Analysis
Types of Reactions
N,5-dimethylpiperidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions include various substituted piperidine derivatives, which can be further utilized in the synthesis of pharmaceuticals and other biologically active compounds .
Scientific Research Applications
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound has been investigated for its role in enzyme inhibition and protein binding studies.
Mechanism of Action
The mechanism of action of N,5-dimethylpiperidine-3-carboxamide involves its interaction with specific molecular targets and pathways. In medical research, it has been found to modulate neurotransmitter activity in the brain, leading to its anticonvulsant and anxiolytic effects. The compound binds to GABA receptors, enhancing the inhibitory effects of GABA and reducing neuronal excitability.
Comparison with Similar Compounds
Similar Compounds
- N,N-dimethylpiperidine-4-carboxamide
- N-Cyclopropylpiperidine-3-carboxamide
- Piperidine derivatives such as substituted piperidines, spiropiperidines, and piperidinones .
Uniqueness
N,5-dimethylpiperidine-3-carboxamide stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its ability to act as an anticonvulsant and anxiolytic agent, along with its industrial applications, makes it a valuable compound in various research and industrial domains.
Properties
IUPAC Name |
N,5-dimethylpiperidine-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O/c1-6-3-7(5-10-4-6)8(11)9-2/h6-7,10H,3-5H2,1-2H3,(H,9,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWXOGRNRIXKYHJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CNC1)C(=O)NC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1496117-89-5 |
Source
|
Record name | N,5-dimethylpiperidine-3-carboxamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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